(E)-3-(4-(methylthio)phenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide
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Overview
Description
This compound is an acrylamide derivative, containing a thiophene-2-carbonyl group and a tetrahydroisoquinoline group. Acrylamides are organic compounds that are used in various industrial processes and have been studied for their potential health effects . Thiophene is a heterocyclic compound that is used in research and drug discovery . Tetrahydroisoquinoline is a type of isoquinoline, a nitrogen-containing heterocyclic compound, which is often found in alkaloids and is used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a double bond (indicated by the “E” configuration), a methylthio group attached to a phenyl ring, a thiophene-2-carbonyl group, and a tetrahydroisoquinoline group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. The acrylamide group could potentially undergo polymerization or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Anticancer Properties
This compound exhibits promising anticancer activity due to its complex three-dimensional structure. Researchers have explored its potential as a cytotoxic agent against various cancer cell lines. Mechanistic studies suggest that it interferes with cell division, induces apoptosis, and inhibits tumor growth. Further investigations are needed to optimize its efficacy and safety for clinical use .
Anti-inflammatory Effects
The compound’s unique structure makes it an interesting candidate for anti-inflammatory drug development. It may modulate inflammatory pathways by targeting specific enzymes or receptors involved in the immune response. Preclinical studies have shown reduced inflammation in animal models, but more research is necessary to validate its therapeutic potential .
Analgesic Properties
Preliminary studies indicate that this compound possesses analgesic (pain-relieving) properties. It may act on pain receptors or neurotransmitter systems, making it relevant for managing chronic pain conditions. Researchers are investigating its efficacy and safety profiles in animal models and human trials .
Neuroprotective Activity
Given its complex structure, this compound might have neuroprotective properties. It could protect neurons from oxidative stress, inflammation, or excitotoxicity. Researchers are studying its effects in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Early results show promise, but further investigations are essential .
Chemical Biology and Drug Discovery
Researchers are using this compound as a chemical probe to study biological processes. Its interactions with specific cellular targets provide insights into cellular signaling pathways. Additionally, its structural features make it valuable for designing novel drug candidates. Collaborations between chemists and biologists are crucial to unravel its full potential .
These applications highlight the versatility and potential impact of “(2E)-3-[4-(methylsulfanyl)phenyl]-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]prop-2-enamide” in various fields of scientific research. Keep in mind that ongoing studies may reveal additional applications or refine our understanding of its mechanisms of action. 🌟 .
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its potential use in pharmaceuticals, given the presence of the thiophene and tetrahydroisoquinoline groups, which are found in many biologically active compounds .
properties
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S2/c1-29-21-9-4-17(5-10-21)6-11-23(27)25-20-8-7-18-12-13-26(16-19(18)15-20)24(28)22-3-2-14-30-22/h2-11,14-15H,12-13,16H2,1H3,(H,25,27)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPLGMDHDGPODU-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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